alpha-Phthalimidopropiophenone

Catalog No.
S564760
CAS No.
19437-20-8
M.F
C17H13NO3
M. Wt
279.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-Phthalimidopropiophenone

CAS Number

19437-20-8

Product Name

alpha-Phthalimidopropiophenone

IUPAC Name

2-(1-oxo-1-phenylpropan-2-yl)isoindole-1,3-dione

Molecular Formula

C17H13NO3

Molecular Weight

279.29 g/mol

InChI

InChI=1S/C17H13NO3/c1-11(15(19)12-7-3-2-4-8-12)18-16(20)13-9-5-6-10-14(13)17(18)21/h2-11H,1H3

InChI Key

CKLKGWHINGNHOK-UHFFFAOYSA-N

SMILES

CC(C(=O)C1=CC=CC=C1)N2C(=O)C3=CC=CC=C3C2=O

Synonyms

2-(1-oxo-1-phenylpropan-2-yl)isoindole-1,3-dione, alpha-phthalimidopropiophenone, cathinone phthalimide

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)N2C(=O)C3=CC=CC=C3C2=O

The exact mass of the compound alpha-Phthalimidopropiophenone is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phthalic Acids - Phthalimides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

alpha-Phthalimidopropiophenone (CAS 19437-20-8) is a crystalline organic solid that functions as a chemically stable intermediate in the synthesis of cathinone and its substituted analogs. These target compounds are part of the β-keto-phenethylamine class, which are investigated for their stimulant properties. The key procurement feature of alpha-Phthalimidopropiophenone is its use of a phthalimide group to protect the alpha-amine. This protection strategy is crucial for multi-step syntheses, offering superior handling and stability compared to the direct use of reactive or unstable precursors.

Substituting alpha-Phthalimidopropiophenone with seemingly simpler alternatives introduces significant process challenges. Using alpha-bromopropiophenone as a precursor for amination often leads to lower yields and the formation of side products due to over-alkylation, complicating purification. Direct use or synthesis of the unprotected alpha-aminoketone (cathinone) is impractical for storage and scaled use due to its inherent chemical instability; cathinones are known to be labile and readily form dimers, compromising purity and reproducibility. alpha-Phthalimidopropiophenone circumvents these issues by providing a stable, solid intermediate that can be stored indefinitely and deprotected cleanly in a final step, ensuring a high-purity product.

Enhanced Processability: Superior Stability Over Unprotected Cathinone Intermediates

alpha-Phthalimidopropiophenone is a stable, crystalline solid with a defined melting point of 87-88 °C, making it suitable for long-term storage and handling in multi-step synthetic workflows. In contrast, the deprotected target compound, cathinone, is known to be labile and undergoes degradation by rearranging and transforming into a 3,6-dimethyl-2,5-diphenylpyrazine dimer. This inherent instability of the free amine makes it a poor choice for a storable intermediate, leading to impurities and reduced yield over time.

Evidence DimensionChemical Stability
Target Compound DataStable crystalline solid, suitable for storage
Comparator Or BaselineCathinone (unprotected amine): Labile, transforms into a dimer
Quantified DifferenceQualitatively higher stability, avoiding dimerization impurity
ConditionsStandard storage and laboratory conditions

This stability allows for decoupling synthesis steps and ensures high purity of the final product, which is critical for reproducible research and manufacturing.

Precursor Suitability: Enabling High-Purity Amine Synthesis via the Gabriel Method

The phthalimide group serves as a highly effective protecting group for the primary amine, characteristic of the Gabriel synthesis pathway. This synthetic route is a well-established method for obtaining clean primary amines from alkyl halides, avoiding the overalkylation often seen with direct amination methods. The use of alpha-Phthalimidopropiophenone, prepared via this pathway, provides a reliable route to the desired primary alpha-aminoketone after deprotection. Alternative routes, such as direct amination of alpha-haloketones like alpha-bromopropiophenone, risk the formation of secondary and tertiary amine byproducts, which are difficult to separate and reduce the overall yield of the target primary amine.

Evidence DimensionSynthetic Route Purity
Target Compound DataUtilizes Gabriel synthesis, known for clean conversion to primary amines without overalkylation.
Comparator Or BaselineDirect amination of α-haloketones: Prone to formation of secondary/tertiary amine impurities.
Quantified DifferenceSignificantly reduced risk of overalkylation byproducts.
ConditionsStandard amination reaction conditions

For applications requiring high purity of the final primary amine, this compound provides a more reliable and cleaner synthetic route, simplifying downstream purification and improving process efficiency.

Synthesis of High-Purity Substituted Cathinone Analogs for Pharmacological Research

As a stable, protected precursor, this compound is the right choice for synthesizing a library of cathinone derivatives for structure-activity relationship (SAR) studies. Its stability ensures that the starting material is consistent across multiple synthesis batches, and the clean deprotection step provides high-purity final compounds, which is essential for obtaining reliable pharmacological data.

Multi-Step Syntheses Requiring a Storable β-Keto-Phenethylamine Intermediate

In complex synthetic pathways where a β-keto-phenethylamine core is required, alpha-Phthalimidopropiophenone serves as an ideal storable building block. Unlike the unstable free amine or reactive halo-ketone alternatives, this compound can be prepared in advance and stored, improving workflow efficiency and flexibility in process development.

XLogP3

2.7

Hydrogen Bond Acceptor Count

3

Exact Mass

279.08954328 g/mol

Monoisotopic Mass

279.08954328 g/mol

Heavy Atom Count

21

Appearance

Assay:≥98%A crystalline solid

UNII

A7U6W3UB2N

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H400 (97.44%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (97.44%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Wikipedia

Phthalimidopropiophenone

Dates

Last modified: 08-15-2023

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